molecular formula C11H8F2N2OS B8276835 2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide

2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide

Cat. No. B8276835
M. Wt: 254.26 g/mol
InChI Key: TZRHBKDIDXHZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide is a useful research compound. Its molecular formula is C11H8F2N2OS and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-difluoro-N-(thiophen-2-ylmethyl)-nicotinamide

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

2,6-difluoro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H8F2N2OS/c12-9-4-3-8(10(13)15-9)11(16)14-6-7-2-1-5-17-7/h1-5H,6H2,(H,14,16)

InChI Key

TZRHBKDIDXHZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(N=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

795 mg (5.0 mmol) of 2,6-difluoro-nicotinic acid were dissolved in thionyl chloride (15 ml) and the solution was heated for 2 h at 80° C. Concentration in vacuo was then carried out and the residue was taken up in dioxane (15 ml). 566 mg (5.0 mmol) of thiophen-2-yl-methanamine were then added and the mixture was stirred for 1 h at RT. Concentration in vacuo was then carried out and the residue was taken up in EA, washed with water, a sat. aq. Na2CO3 sol., water again and brine, dried over Na2SO4, filtered and concentrated in vacuo. CC (hexane/EA 7:3) of the residue yielded 605 mg (2.4 mmol, 48%) of 2,6-difluoro-N-(thiophen-2-ylmethyl)nicotinamide.
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
566 mg
Type
reactant
Reaction Step Two
Name
hexane EA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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